

Elucidation of the Molecular Structure of 3-Ethoxy-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethoxy-4-methoxybenzaldehyde**

Cat. No.: **B045797**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of **3-Ethoxy-4-methoxybenzaldehyde**, a key intermediate in the pharmaceutical and flavor industries. Through a detailed examination of its spectroscopic data and synthesis, this document serves as an in-depth resource for professionals engaged in chemical research and development.

Physicochemical Properties

3-Ethoxy-4-methoxybenzaldehyde, also known as O-ethylisovanillin, is a derivative of vanillin. It is a colorless solid at room temperature and finds application as a pharmaceutical intermediate.^[1] For instance, it may be used to synthesize Compound of Designation red 10 binding (CDr10b) for research in neuroinflammatory diseases.^{[1][2]}

Property	Value	Source
Molecular Formula	$C_{10}H_{12}O_3$	[3]
Molecular Weight	180.20 g/mol	[3]
CAS Number	1131-52-8	[3]
Melting Point	51-53 °C	
Boiling Point	155 °C / 10 mmHg	[1]
Appearance	White to tan powder, crystals, or chunks	

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of **3-Ethoxy-4-methoxybenzaldehyde** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The 1H NMR spectrum of **3-Ethoxy-4-methoxybenzaldehyde** exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the ethoxy and methoxy groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.84	s	1H	-CHO
7.43	dd, $J=8.2, 1.8$ Hz	1H	Ar-H
7.41	d, $J=1.8$ Hz	1H	Ar-H
6.98	d, $J=8.2$ Hz	1H	Ar-H
4.18	q, $J=7.0$ Hz	2H	-OCH ₂ CH ₃
3.91	s	3H	-OCH ₃
1.48	t, $J=7.0$ Hz	3H	-OCH ₂ CH ₃

Note: Predicted spectral data based on typical chemical shifts. Actual values may vary slightly.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
191.1	C=O (Aldehyde)
155.0	C-O (Aromatic)
149.5	C-O (Aromatic)
130.1	C (Aromatic)
126.8	CH (Aromatic)
111.9	CH (Aromatic)
110.0	CH (Aromatic)
64.5	-OCH ₂ CH ₃
56.1	-OCH ₃
14.7	-OCH ₂ CH ₃

Note: Predicted spectral data based on typical chemical shifts. Actual values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2980-2850	C-H Stretch	Aliphatic (Ethoxy, Methoxy)
2820, 2720	C-H Stretch	Aldehyde
1685	C=O Stretch	Aldehyde
1590, 1510	C=C Stretch	Aromatic Ring
1260	C-O Stretch	Aryl Ether
1140	C-O Stretch	Alkyl Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **3-Ethoxy-4-methoxybenzaldehyde** would show a molecular ion peak ([M]⁺) at m/z = 180.

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion can proceed through several pathways, with some of the most probable fragments listed below.

m/z	Proposed Fragment Ion
180	[C ₁₀ H ₁₂ O ₃] ⁺ (Molecular Ion)
151	[M - C ₂ H ₅] ⁺
152	[M - C ₂ H ₄] ⁺
123	[M - C ₂ H ₅ - CO] ⁺

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

A common and efficient method for the synthesis of **3-Ethoxy-4-methoxybenzaldehyde** is through the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Ethylation of Isovanillin

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- Bromoethane (or other ethylating agent)
- Sodium hydroxide (or another suitable base)
- Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
- Water (as solvent)

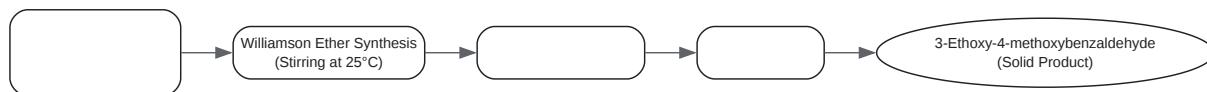
Procedure:

- Dissolve sodium hydroxide in water in a reaction flask.
- Add isovanillin, the phase-transfer catalyst, and bromoethane to the flask.
- Stir the mixture at room temperature (approximately 25°C) for a designated period (e.g., 4 hours).
- The product, **3-Ethoxy-4-methoxybenzaldehyde**, will precipitate as a solid.
- Collect the solid product by suction filtration.
- Wash the solid with water and dry to obtain the final product.

This method is reported to produce a high-purity product with a good yield.

Biological Significance and Potential Pathways

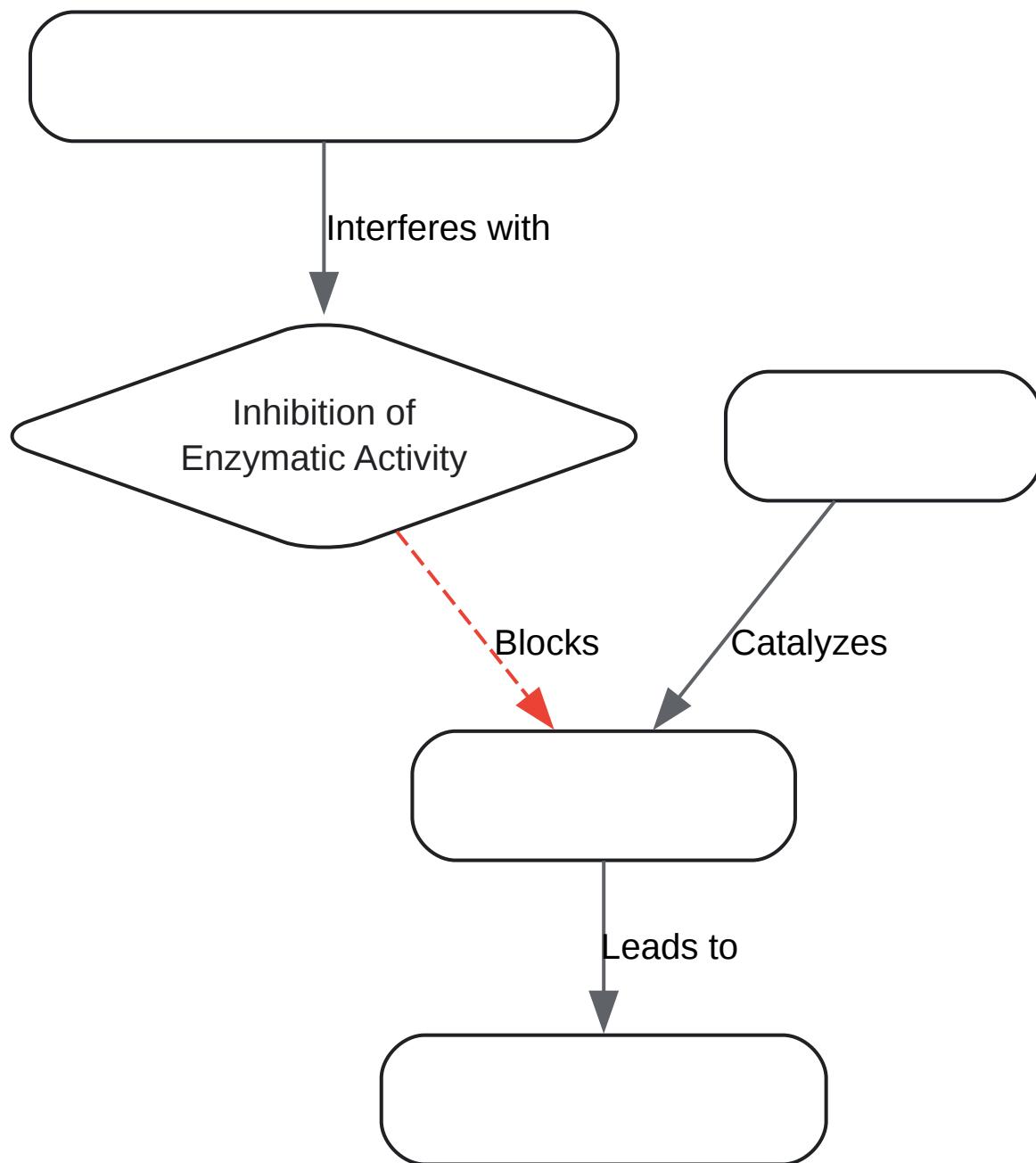
3-Ethoxy-4-methoxybenzaldehyde has been identified as a metabolite in the benzoquinone and 3-hydroxypropanoic acid pathway.[4] It is suggested to act as an electron donor and a substrate for fatty acid synthesis.[4] Furthermore, it has shown antiviral properties, specifically inhibiting the replication of the influenza virus in vitro by interfering with the viral RNA polymerase.[4]


While a detailed signaling pathway for **3-Ethoxy-4-methoxybenzaldehyde** is not extensively documented, its role as a metabolite suggests its involvement in fundamental biochemical processes. It has been indicated as an optimal reactant with signal sequences from proteins involved in pathways like glycolysis and the pentose phosphate shunt.[4]

Visualizations

Chemical Structure

Caption: Chemical structure of **3-Ethoxy-4-methoxybenzaldehyde**.


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Ethoxy-4-methoxybenzaldehyde**.

Proposed Antiviral Action Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antiviral action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 | FE46457 [biosynth.com]
- To cite this document: BenchChem. [Elucidation of the Molecular Structure of 3-Ethoxy-4-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045797#3-ethoxy-4-methoxybenzaldehyde-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com